molecular formula C21H19N5O2S B1667728 BAM7 CAS No. 331244-89-4

BAM7

Número de catálogo: B1667728
Número CAS: 331244-89-4
Peso molecular: 405.5 g/mol
Clave InChI: WRLVHADVOGFZOZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BAM7, también conocido como Molécula 7 Activadora de Bax, es una molécula pequeña que activa directamente la proteína proapoptótica BAX. Este compuesto es conocido por su papel en la inducción de apoptosis, una forma de muerte celular programada, al dirigirse a la proteína BAX. This compound se une al sitio de unión de BH3 en BAX, facilitando su activación y los procesos apoptóticos subsiguientes .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: BAM7 se puede sintetizar a través de una serie de reacciones químicas que involucran compuestos de pirazolona. La síntesis generalmente implica la reacción de 2-etoxi-fenilhidrazina con 4-feniltiazol-2-il-1H-pirazol-5(4H)-ona en condiciones específicas para producir this compound. Las condiciones de reacción a menudo incluyen el uso de solventes como el dimetilsulfóxido (DMSO) y pueden requerir calentamiento para facilitar la reacción .

Métodos de Producción Industrial: Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, el compuesto generalmente se produce en laboratorios de investigación para estudios científicos. El proceso de producción involucra técnicas de síntesis orgánica estándar, pasos de purificación como la recristalización y medidas de control de calidad para garantizar la pureza y la eficacia del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: BAM7 principalmente experimenta interacciones de unión en lugar de reacciones químicas tradicionales como la oxidación o la reducción. Se une específicamente al sitio de unión de BH3 en la proteína BAX, induciendo cambios conformacionales que conducen a la activación de BAX .

Reactivos y Condiciones Comunes: El reactivo principal involucrado en la actividad de this compound es la propia proteína BAX. La interacción de unión entre this compound y BAX ocurre en condiciones fisiológicas, generalmente en una solución tamponada que imita el entorno intracelular .

Principales Productos Formados: El producto principal de la interacción de this compound con BAX es la forma activada de la proteína BAX. Esta activación conduce a la formación de oligómeros de BAX, que son cruciales para la inducción de apoptosis .

Aplicaciones Científicas De Investigación

Cancer Research

BAM7 has been utilized in various studies to explore its effects on cancer cell viability and apoptosis induction:

  • Cell Viability Studies : In experiments involving mouse embryonic fibroblasts (MEFs), this compound was shown to significantly impair the viability of cells lacking BAK but expressing BAX. This selectivity highlights this compound's potential as a therapeutic agent in cancers where BAX is functional but inhibited by anti-apoptotic factors .
  • Mechanistic Studies : Research has demonstrated that this compound treatment leads to increased levels of cleaved poly (ADP-ribose) polymerase (PARP) and activated caspases, confirming its role in promoting apoptotic pathways .
Study FocusFindings
Cell Line TypeMouse Embryonic Fibroblasts (MEF)
TreatmentThis compound at varying concentrations (10 μM - 40 μM)
Key ResultsInduced dose-dependent BAX oligomerization
Apoptosis Markers AssessedCaspase-3 activation, PARP cleavage

Drug Development

The specificity and mechanism of action of this compound make it an attractive candidate for drug development aimed at overcoming apoptotic resistance in cancer therapies:

  • Combination Therapies : Recent studies have explored the synergistic effects of combining this compound with other agents targeting anti-apoptotic proteins like BCL-XL. This approach has shown promise in enhancing apoptotic responses in resistant cancer cell lines .
  • In Vivo Studies : Ongoing research is examining the efficacy of this compound in xenograft models, assessing its potential to selectively induce apoptosis in tumors while minimizing effects on healthy tissues .

Mechanistic Insights into Apoptosis

This compound serves as a valuable tool for elucidating the molecular mechanisms underlying apoptosis:

  • Translocation Studies : Investigations into the translocation of BAX from cytosol to mitochondria upon this compound treatment provide insights into the dynamics of apoptotic signaling pathways .
  • Protein Interaction Studies : The interaction between this compound and various apoptotic regulators offers a platform for understanding how small molecules can modulate complex protein networks involved in cell death .

Case Study 1: Induction of Apoptosis in Cancer Cells

In a study examining the effects of this compound on M cells (cancer cell line), treatment resulted in significant increases in caspase activities and mitochondrial translocation of BAX. The findings indicated that this compound effectively induces apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent against malignancies with dysfunctional apoptotic signaling .

Case Study 2: Synergistic Effects with Other Agents

Another study demonstrated that combining this compound with inhibitors targeting anti-apoptotic proteins enhanced the overall apoptotic response in resistant cancer models. This suggests that this compound could be integrated into multi-drug regimens aimed at overcoming resistance mechanisms commonly observed in cancer treatments .

Mecanismo De Acción

BAM7 ejerce sus efectos al unirse al sitio de unión de BH3 en la proteína BAX. Esta unión induce cambios conformacionales en BAX, lo que lleva a su activación. La BAX activada luego se transloca a las mitocondrias, donde forma oligómeros que permeabilizan la membrana mitocondrial. Esta permeabilización libera factores apoptógenos, como el citocromo c, que activan las caspasas río abajo y finalmente conducen a la muerte celular .

Comparación Con Compuestos Similares

BAM7 es único en su activación selectiva de la proteína BAX. Los compuestos similares incluyen otros activadores de BAX como el Compuesto 106 y SMBA1. This compound es distinto en su afinidad de unión y especificidad por el sitio de unión de BH3 en BAX. A diferencia de otros compuestos que pueden tener efectos fuera del objetivo, la activación selectiva de BAX por this compound lo convierte en una herramienta valiosa para estudiar la apoptosis y desarrollar terapias dirigidas .

Lista de Compuestos Similares:
  • Compuesto 106
  • SMBA1
  • BTC-8 (un derivado de this compound)

Actividad Biológica

BAM7 is a compound recognized for its role as a selective activator of BAX, a pro-apoptotic member of the BCL-2 protein family. Its primary function is to induce apoptosis in cells by promoting BAX oligomerization, which is essential for the initiation of the apoptotic process. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound operates by binding to the BH3-binding site of BAX, leading to its activation and subsequent oligomerization. The compound exhibits an IC50 value of approximately 3.3 μM , indicating its potency in activating BAX in vitro. Importantly, this compound demonstrates selectivity for BAX over other anti-apoptotic proteins such as BAK, as it does not compete for binding sites with them even at higher concentrations (up to 50 μM) .

In Vitro Studies

In controlled laboratory settings, this compound has been shown to induce apoptosis specifically in cells that express BAX. For instance, in mouse embryonic fibroblast (MEF) cells lacking BAK (Bak-/-), this compound treatment resulted in significant cell death, while MEFs deficient in BAX (Bax-/-) or both BAX and BAK (Bax-/- Bak-/-) remained unaffected. This specificity underscores the potential of this compound as a targeted therapeutic agent in cancer treatments where apoptotic pathways are disrupted .

Table 1: Summary of In Vitro Effects of this compound

Cell LineTreatment ConcentrationViability ReductionApoptotic Features Observed
Bak-/- MEFs15 μMSignificantMorphological changes indicative of apoptosis
Bax-/- MEFsN/ANo effectNone
Bax-/- Bak-/- MEFsN/ANo effectNone
BAX-reconstituted MEFs10 μM - 40 μMDose-dependentApoptotic morphology

Case Studies

Research involving this compound has highlighted its potential applications in cancer therapy. A notable study examined the effects of this compound on various cancer cell lines that exhibit resistance to apoptosis due to high levels of anti-apoptotic proteins. The findings indicated that this compound could effectively restore apoptotic signaling pathways, leading to increased sensitivity to chemotherapy agents.

Case Study: Restoration of Apoptosis in Cancer Cells

  • Objective : To assess the effectiveness of this compound in enhancing apoptosis in chemotherapy-resistant cancer cell lines.
  • Methodology : Cancer cell lines were treated with this compound alongside standard chemotherapy drugs. Cell viability was measured using MTT assays.
  • Results : Cells treated with this compound showed a significant increase in apoptosis rates compared to those treated with chemotherapy alone.

Structural Insights

The interaction between this compound and BAX induces conformational changes that facilitate BAX oligomerization. This structural transformation is critical for the pro-apoptotic function of BAX and is essential for initiating mitochondrial outer membrane permeabilization (MOMP), a hallmark of apoptosis .

Propiedades

IUPAC Name

4-[(2-ethoxyphenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-3-28-18-12-8-7-11-16(18)23-24-19-14(2)25-26(20(19)27)21-22-17(13-29-21)15-9-5-4-6-10-15/h4-13,25H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLVHADVOGFZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420906
Record name BAM7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331244-89-4
Record name BAM7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 331244-89-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BAM7
Reactant of Route 2
Reactant of Route 2
BAM7
Reactant of Route 3
Reactant of Route 3
BAM7
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
BAM7
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
BAM7
Reactant of Route 6
Reactant of Route 6
BAM7

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.